molecular formula C15H13FO3 B6374780 4-(4-Ethoxycarbonylphenyl)-3-fluorophenol CAS No. 1261950-64-4

4-(4-Ethoxycarbonylphenyl)-3-fluorophenol

Cat. No.: B6374780
CAS No.: 1261950-64-4
M. Wt: 260.26 g/mol
InChI Key: ANLJGHNSAMKRPE-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an ethoxycarbonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-fluorophenol typically involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation to produce ethyl p-aminobenzoate. This intermediate is then subjected to further reactions to introduce the fluorine atom and the phenol group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and hydrogenation processes. The use of recycled ethanol in the esterification step is a common practice to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-3-fluorophenol involves its interaction with specific molecular targets. For example, it can intercalate with DNA, causing changes in DNA structure and function. This interaction can lead to various biological effects, including cytotoxicity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxycarbonylphenyl)-3-fluorophenol is unique due to the presence of both an ethoxycarbonyl group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)13-8-7-12(17)9-14(13)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLJGHNSAMKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684468
Record name Ethyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-64-4
Record name Ethyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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